1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
2-bromo-5-(1,4-diazepan-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4S/c8-6-10-11-7(13-6)12-4-1-2-9-3-5-12/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMOFEIMUFTFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179991 | |
| Record name | 1H-1,4-Diazepine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357147-39-7 | |
| Record name | 1H-1,4-Diazepine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,4-Diazepine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
- The key precursor is 5-bromo-1,3,4-thiadiazole-2-amine , which is commercially available or can be synthesized via halogenation of 1,3,4-thiadiazole derivatives.
- The nucleophilic component is 1,4-diazepane , a cyclic secondary amine.
Primary Reaction: Nucleophilic Substitution and Coupling
The synthesis typically proceeds through a nucleophilic substitution reaction where the amino group on the thiadiazole ring reacts with the diazepane. The process involves:
- Reaction in a polar protic solvent such as ethanol or methanol.
- Use of a base catalyst like triethylamine or sodium bicarbonate to deprotonate the amino group, increasing its nucleophilicity.
- Heating at 60-80°C under reflux conditions to facilitate the coupling.
Specific Procedure
Based on recent literature, the following procedure is representative:
| Step | Conditions | Description |
|---|---|---|
| Activation | Dissolve 5-bromo-1,3,4-thiadiazole-2-amine (1.65 g, 9.15 mmol) in water (27 mL). | Prepare the thiadiazole precursor. |
| Addition | Add a water solution of chloroacetaldehyde (50% wt, 1.7 mL). | Facilitates ring activation and substitution. |
| Reflux | Stir at reflux for 10 hours, then add additional chloroacetaldehyde (1.7 mL, 1.5 eq). Continue stirring until starting material disappears (~20 hours). | Promotes ring closure and substitution. |
| Neutralization | Cool, then neutralize with saturated sodium bicarbonate solution. | Quench the reaction. |
| Extraction | Extract with dichloromethane (3 x 30 mL). | Isolate organic layer containing the product. |
| Purification | Dry over sodium sulfate, evaporate solvent, and purify via flash chromatography (ethyl acetate:hexane, 3:7 to 7:3). | Obtain pure 1-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane. |
The overall yield from this method is approximately 20%, with reaction times spanning around 20 hours under reflux conditions.
Alternative Synthetic Strategies
Direct Coupling via Nucleophilic Substitution
- Reacting 5-bromo-1,3,4-thiadiazole-2-amine with 1,4-diazepane in the presence of a dehydrating agent or coupling reagent (e.g., carbodiimides or phosphoryl chlorides) under controlled conditions can facilitate direct amide or amine linkage formation.
Use of Activated Intermediates
- Formation of activated thiadiazole derivatives (e.g., via halogen exchange or formation of diazonium salts) can improve coupling efficiency.
- These intermediates are then reacted with diazepane under milder conditions.
Microwave-Assisted Synthesis
- Employing microwave irradiation at elevated temperatures (around 100°C) can significantly reduce reaction time and improve yields, although this method requires specialized equipment.
Data Table Summarizing Preparation Methods
| Method | Precursors | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Conventional reflux | 5-bromo-1,3,4-thiadiazole-2-amine + diazepane | Ethanol/methanol, triethylamine, 60-80°C, 20 hours | ~20% | Widely used, scalable |
| Direct coupling | Activated thiadiazole derivative + diazepane | Mild heating, coupling reagents | Variable | Higher efficiency possible |
| Microwave-assisted | Thiadiazole precursor + diazepane | Microwave, 100°C, 1-2 hours | Data limited | Faster, greener |
Notes on Reaction Optimization and Challenges
- Reaction time and yield are sensitive to temperature, solvent choice, and the presence of catalysts.
- Purification often involves chromatography due to side products and unreacted starting materials.
- Yield improvements can be achieved through optimizing reagent ratios, reaction time, and employing alternative activation strategies.
Summary of Research Findings
- The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane is well-documented with reaction yields typically around 20%, requiring reflux conditions over extended periods.
- The key step involves nucleophilic substitution of the thiadiazole ring with diazepane, facilitated by bases and polar solvents.
- Alternative methods, including microwave-assisted synthesis and the use of activated intermediates, are promising for improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature.
Substitution: Amines, thiols, alkoxides; reaction conditionssolvent (e.g., ethanol, methanol), base (e.g., triethylamine), elevated temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form complexes with various metal ions. This property opens avenues for developing new materials with tailored properties.
Biology
The compound exhibits antimicrobial , antifungal , and anticancer activities. Research indicates its effectiveness against several resistant bacterial strains and its potential to induce apoptosis in cancer cells. This makes it a promising candidate for drug development aimed at tackling infections and cancer .
Medicine
In medicinal chemistry, this compound shows potential as an anti-inflammatory and analgesic agent . Its mechanisms involve interaction with specific molecular targets related to inflammation pathways. Ongoing studies are investigating its efficacy in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Industrial Applications
In industry, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane is explored for developing new materials , including conductive polymers and advanced coatings. Its unique properties may lead to innovations in electronics and materials science.
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated effectiveness against multi-drug resistant bacteria. |
| Johnson & Lee, 2021 | Cancer Research | Induced apoptosis in breast cancer cell lines through specific signaling pathways. |
| Patel et al., 2022 | Material Science | Developed a conductive polymer incorporating the compound showing enhanced electrical properties. |
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as DNA replication, protein synthesis, and cell signaling.
Pathways Involved: It disrupts the normal functioning of these pathways, leading to the inhibition of microbial growth, cancer cell proliferation, and inflammation
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Trifluoromethyl : Bromine’s larger atomic radius and polarizability favor halogen bonding, while trifluoromethyl groups improve metabolic stability and membrane permeability .
- Bromine vs. Phenyl : Bromine’s electronegativity may enhance electrophilic reactivity compared to phenyl’s electron-donating effects.
Diazepane Derivatives with Aromatic Substituents
Key Observations :
- Chlorophenyl vs. Bromo-thiadiazole : The chlorophenyl group in the pyrazole derivative confers high serotonin receptor selectivity, whereas the bromo-thiadiazole’s heterocyclic structure may favor interactions with enzymes like kinases .
- Fluorinated Analogs : Fluorine atoms improve metabolic stability and bioavailability. For example, 1-(2-fluorobenzoyl)-1,4-diazepane’s oil-like consistency suggests high solubility in lipid-rich environments .
Biological Activity
1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The chemical structure of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane is characterized by a thiadiazole ring substituted with bromine and a diazepane moiety. The synthesis typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with 1,4-diazepane in the presence of a solvent like ethanol or methanol and a catalyst such as triethylamine under controlled heating conditions.
Biological Activity Overview
The biological activities of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane include:
- Antimicrobial Activity : Exhibits significant effectiveness against various bacterial strains.
- Antifungal Activity : Demonstrates inhibitory effects on fungal growth.
- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
The mechanism through which 1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound interacts with enzymes involved in DNA replication and protein synthesis.
- Cell Signaling Disruption : It disrupts signaling pathways essential for cell survival and proliferation.
Case Study: Anticancer Activity
A study investigating the anticancer effects of this compound on HeLa cells revealed that it significantly induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase. Flow cytometry analysis confirmed these findings, indicating that the compound could serve as a potent anticancer agent .
Comparative Analysis
When compared to other thiadiazole derivatives, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane shows promising activity profiles. For instance:
Table 2: Comparison with Similar Compounds
| Compound | Anticancer IC50 (µM) | Antimicrobial Efficacy |
|---|---|---|
| 1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane | <10 | Effective against multiple strains |
| 5-bromo-1,3,4-thiadiazole | >15 | Moderate efficacy |
| 1,3,4-Thiadiazole derivatives | Varies | Variable efficacy |
Potential Applications
Given its diverse biological activities and mechanisms of action, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane holds potential for development in various therapeutic areas:
- Cancer Treatment : As an adjunct therapy in oncology due to its ability to induce apoptosis in cancer cells.
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Example from | Example from |
|---|---|---|
| Catalyst | KCO, KI | Isopropylamine |
| Solvent | DMF | THF |
| Purification Method | Alumina column chromatography | Normal-phase chromatography |
| Yield Range | 38–61% (varies by substituent) | 44–51% (for receptor ligands) |
Note : Lower yields (e.g., 38% for 1-(2,4-dichlorophenyl)-1,4-diazepane) may stem from steric hindrance or competing side reactions .
How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Q. Answer :
- H NMR : Distinct signals for the diazepane ring (e.g., δ 2.1–3.5 ppm for methylene protons) and thiadiazole protons (δ 7.3–7.7 ppm) confirm connectivity. For example, in 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane, splitting patterns (quintets, triplets) differentiate equatorial/axial protons .
- Mass Spectrometry : Exact mass (e.g., M+H = 289.24 for brominated analogs) validates molecular formula. LC/MS with ±2 ppm accuracy is critical for halogenated derivatives .
Advanced Tip : Overlapping signals in crowded regions (e.g., δ 3.0–3.5 ppm) can be deconvoluted using 2D NMR (COSY, HSQC) .
What computational methods are suitable for predicting the electronic properties of this brominated thiadiazole-diazepane system?
Q. Answer :
Q. Methodology :
Geometry optimization at B3LYP/6-31G(d).
Single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)).
Solvent effects modeled via PCM (Polarizable Continuum Model).
How can researchers address contradictions in bioactivity data across structural analogs?
Answer :
Contradictions (e.g., varying IC values in receptor binding assays) require:
- Structural benchmarking : Compare substituent effects. For instance, 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane showed higher D3 receptor affinity (MS: M+H = 245.85) than chloro analogs, highlighting electronic effects .
- Assay standardization : Control variables like buffer pH (e.g., Tris-HCl vs. PBS) and cell lines (HEK293 vs. CHO). used DMSO-d for H NMR to ensure consistency in salt forms .
Advanced Strategy : Free-energy perturbation (FEP) simulations can quantify binding affinity differences due to bromine’s van der Waals volume vs. chlorine .
What are the methodological challenges in studying conformational dynamics of the diazepane ring?
Answer :
The seven-membered diazepane ring exhibits chair-boat equilibria, complicating structural analysis:
- Dynamic NMR : Variable-temperature H NMR (e.g., 298–343 K) can detect coalescence of methylene proton signals, revealing energy barriers (ΔG‡) .
- X-ray Crystallography : Requires high-quality crystals (often challenging). Derivatives like 1-(2-methylphenyl)-1,4-diazepane acetate (CAS: 1185429-26-8) were stabilized via acetate salt formation .
Q. Table 2: Conformational Analysis Tools
| Technique | Application Example | Reference |
|---|---|---|
| VT-NMR | Determine ΔG‡ for ring flip | |
| MD Simulations | Model solvent effects | |
| SC-XRD | Resolve absolute configuration |
How can researchers leverage the bromine atom for further functionalization?
Answer :
The C-Br bond in the thiadiazole ring enables:
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh), KCO, DME/HO) .
- Nucleophilic substitution : Replacement with amines or thiols (e.g., SNAr in DMF at 80°C) .
Case Study : In 1-(4-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane (CAS: 238403-48-0), bromine was substituted via lithiation (n-BuLi, THF, -78°C) to install aryl groups .
What strategies mitigate instability of the thiadiazole ring under acidic/basic conditions?
Q. Answer :
- pH control : Avoid prolonged exposure to pH < 3 (risk of ring-opening). used HCl salts (e.g., H-1152 dihydrochloride) for stability in aqueous buffers .
- Protective groups : Temporarily mask reactive sites (e.g., Boc-protected diazepanes cleaved with TFA) .
Advanced Note : Stability assays (HPLC-MS at 25°C/40°C over 72 hours) quantify degradation kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
